Cas no 886371-20-6 (6-Bromopyridine-3-sulfonyl chloride)

6-Bromopyridine-3-sulfonyl chloride is a versatile sulfonylating reagent widely used in organic synthesis and pharmaceutical intermediates. Its key advantages include a reactive sulfonyl chloride group, enabling efficient derivatization into sulfonamides or sulfonate esters, and a bromine substituent at the 6-position, which facilitates further functionalization via cross-coupling reactions. The pyridine scaffold enhances solubility in polar solvents, improving reaction handling. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic frameworks or as a precursor for bioactive molecules. High purity and stability under controlled conditions ensure consistent performance in synthetic applications. Proper handling is required due to its moisture sensitivity.
6-Bromopyridine-3-sulfonyl chloride structure
886371-20-6 structure
商品名:6-Bromopyridine-3-sulfonyl chloride
CAS番号:886371-20-6
MF:C5H3BrClNO2S
メガワット:256.504818201065
CID:1011937
PubChem ID:52988252

6-Bromopyridine-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 6-Bromopyridine-3-sulfonyl chloride
    • 6-Bromo-3-pyridinesulfonyl chloride (ACI)
    • 886371-20-6
    • 6-BROMO-PYRIDINE-3-SULFONYL CHLORIDE
    • EN300-190309
    • 6-bromo-3-pyridinesulfonyl chloride
    • DTXSID20681072
    • Y14733
    • ILKASQDZWIHVOO-UHFFFAOYSA-N
    • CS-0156759
    • AB39249
    • MFCD07374347
    • SY014039
    • Z2238506596
    • 2-Bromopyridine-5-sulfonyl Chloride
    • DB-022198
    • BS-53038
    • 6-?BROMO-?PYRIDINE-?3-?SULFONYL CHLORIDE
    • 6-Bromopyridine-3-sulfonylchloride
    • AKOS015892076
    • SCHEMBL1843623
    • MDL: MFCD07374347
    • インチ: 1S/C5H3BrClNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H
    • InChIKey: ILKASQDZWIHVOO-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1C=CC(Br)=NC=1)(Cl)=O

計算された属性

  • せいみつぶんしりょう: 254.87564g/mol
  • どういたいしつりょう: 254.87564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

6-Bromopyridine-3-sulfonyl chloride セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

6-Bromopyridine-3-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM171251-5g
6-Bromo-pyridine-3-sulfonyl chloride
886371-20-6 95%+
5g
$1593 2023-01-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJ1403282-250MG
6-bromopyridine-3-sulfonyl chloride
886371-20-6 95%
250MG
¥ 1,445.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJ1403282-5G
6-bromopyridine-3-sulfonyl chloride
886371-20-6 95%
5g
¥ 10,810.00 2023-04-13
TRC
B432428-10mg
6-Bromopyridine-3-sulfonyl chloride
886371-20-6
10mg
$ 50.00 2022-06-01
Enamine
EN300-190309-1.0g
6-bromopyridine-3-sulfonyl chloride
886371-20-6 95%
1.0g
$571.0 2023-07-07
TRC
B432428-50mg
6-Bromopyridine-3-sulfonyl chloride
886371-20-6
50mg
$ 210.00 2022-06-01
Chemenu
CM171251-500mg
6-Bromo-pyridine-3-sulfonyl chloride
886371-20-6 95%+
500mg
$429 2023-01-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJ1403282-500 MG
6-bromopyridine-3-sulfonyl chloride
886371-20-6 95%
500MG
¥ 2,877.00 2021-05-07
Enamine
EN300-190309-0.5g
6-bromopyridine-3-sulfonyl chloride
886371-20-6 95%
0.5g
$445.0 2023-09-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJ1403282-500MG
6-bromopyridine-3-sulfonyl chloride
886371-20-6 95%
500MG
¥ 2,402.00 2023-04-13

6-Bromopyridine-3-sulfonyl chloride 関連文献

6-Bromopyridine-3-sulfonyl chlorideに関する追加情報

6-Bromopyridine-3-sulfonyl Chloride: A Comprehensive Overview

The compound with CAS No. 886371-20-6, known as 6-Bromopyridine-3-sulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a bromine atom at the 6-position and a sulfonyl chloride group at the 3-position. The combination of these functional groups renders it versatile for various applications in chemical research and industrial processes.

6-Bromopyridine-3-sulfonyl chloride is particularly valued for its reactivity and specificity in synthetic chemistry. The sulfonyl chloride group is a powerful electrophilic agent, making it an excellent candidate for nucleophilic substitutions, such as those involving amines or hydroxyl groups. This property has been exploited in the development of novel heterocyclic compounds, which are of great interest in drug discovery and materials synthesis. Recent studies have demonstrated its utility in constructing bioactive molecules with potential applications in oncology and neurodegenerative diseases.

One of the most notable advancements involving 6-Bromopyridine-3-sulfonyl chloride is its role in the synthesis of sulfonamide derivatives. These derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. For instance, researchers have successfully utilized this compound to synthesize sulfonamides that exhibit potent inhibitory effects on key enzymes involved in cancer cell proliferation. These findings underscore the importance of 6-Bromopyridine-3-sulfonyl chloride as a building block in drug design.

In addition to its role in medicinal chemistry, 6-Bromopyridine-3-sulfonyl chloride has also found applications in materials science. Its ability to form stable covalent bonds with various substrates makes it an ideal candidate for surface modification and polymer synthesis. Recent studies have highlighted its potential in creating advanced materials with tailored properties, such as high thermal stability and enhanced mechanical strength. These applications are particularly relevant in the development of next-generation electronics and aerospace materials.

The synthesis of 6-Bromopyridine-3-sulfonyl chloride involves a multi-step process that typically begins with the bromination of pyridine derivatives followed by sulfonation and chlorination steps. The optimization of these steps has been a focus of recent research efforts, with chemists striving to develop more efficient and environmentally friendly methodologies. For example, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields.

From an environmental standpoint, the handling and disposal of 6-Bromopyridine-3-sulfonyl chloride require careful consideration due to its reactive nature. Researchers have explored various strategies to minimize waste generation and improve sustainability in its production processes. These efforts align with the growing emphasis on green chemistry principles within the scientific community.

In conclusion, 6-Bromopyridine-3-sulfonyl chloride (CAS No. 886371-20-6) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure and reactivity make it an invaluable tool across diverse scientific disciplines. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an even greater role in advancing both academic and industrial endeavors.

おすすめ記事

推奨される供給者
atkchemica
(CAS:886371-20-6)6-Bromopyridine-3-sulfonyl chloride
CL9343
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:886371-20-6)6-Bromopyridine-3-sulfonyl chloride
A855772
清らかである:99%/99%/99%/99%
はかる:100mg/250mg/1g/5g
価格 ($):364.0/538.0/1083.0/3802.0